1,3-Dimethylpiperidin-4-one
Overview
Description
1,3-Dimethylpiperidin-4-one is a chemical compound with the molecular formula C7H13NO . It is stored in a dry room at room temperature .
Synthesis Analysis
The synthesis of 1,3-Dimethylpiperidin-4-one involves various processes. A computer analysis of the PMR spectrum and conformation of 1,3-dimethylpiperidin-4-one has been conducted . The synthesis routes of 1,3-Dimethylpiperidin-4-one with experiment details and outcomes are also available.Molecular Structure Analysis
The molecular weight of 1,3-Dimethylpiperidin-4-one is 127.19 . The InChI code is 1S/C7H13NO/c1-6-5-8(2)4-3-7(6)9/h6H,3-5H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving 1,3-Dimethylpiperidin-4-one have been studied. For instance, the computer analysis of the PMR spectrum and conformation of 1,3-dimethylpiperidin-4-one has been reported .Physical And Chemical Properties Analysis
1,3-Dimethylpiperidin-4-one is a liquid at room temperature . It has a molecular weight of 127.19 .Scientific Research Applications
Synthesis and Stereochemistry
- Synthesis of Derivatives : Research has shown the successful synthesis of cis and trans 1,3-dimethylpiperidin-4-ols and their derivatives, such as acetate, benzilate, and diphenylacetate esters. These compounds have been explored for their configurations and preferred conformations, utilizing characteristics like 4-methine and 4-hydroxyl p.m.r (Casy & Jeffery, 1972).
Chemical Structure and Conformation
- Study of Conformation : A comprehensive study was conducted to understand the preferred conformation of a series of N-acyl dimethylpiperidin-4-ones, revealing insights into their structural characteristics and conformational preferences, which have implications for their chemical behavior and potential applications (Mohanraj & Ponnuswamy, 2017).
Thermochemistry and Stability
- Thermochemical Analysis : An investigation into the thermochemistry of various methylpiperidines, including 1,3-dimethylpiperidin-4-one derivatives, provided insights into the stability and conformational behavior of these compounds, essential for understanding their reactivity and potential applications (Ribeiro da Silva et al., 2006).
Chemical Reactions and Synthesis
- Reaction Pathways : Studies have been conducted on the synthesis of specific derivatives of 1,3-dimethylpiperidin-4-one and the directions of their reactions with nucleophilic reagents, providing valuable information for their use in synthetic chemistry and potential industrial applications (Unkovskii et al., 1973).
Biomedical Research
- DNA Binding and Cytotoxicity Studies : Research involving certain derivatives of 1,3-dimethylpiperidin-4-one has explored their DNA binding properties and cytotoxic effects, providing a foundation for potential applications in biomedical research and drug development (Markovits et al., 1989).
Conformational Change Studies
- Study of Conformational Changes : Investigations have been carried out to understand the rates of conformational changes in dimethylpiperidine derivatives and the effects of solvents on these conformations, which is crucial for their application in various chemical processes (Hyun & So, 1997).
Safety And Hazards
properties
IUPAC Name |
1,3-dimethylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-5-8(2)4-3-7(6)9/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDGMIWDPMJYPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963540 | |
Record name | 1,3-Dimethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylpiperidin-4-one | |
CAS RN |
4629-80-5 | |
Record name | 1,3-Dimethyl-4-piperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4629-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl-4-piperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004629805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dimethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl-4-piperidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.769 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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